2-(2-Thienylcarbonyl)indane-1,3-dione

Analytical Chemistry Quality Control Synthetic Chemistry

Sourcing 2-(2-Thienylcarbonyl)indane-1,3-dione for antimicrobial SAR or heterocyclic library synthesis? This C-2 thienylcarbonyl-substituted indane-1,3-dione offers a distinct reactivity profile compared to 2-arylidene analogs, enabling access to thiazolidinones, oxadiazoles, and other privileged scaffolds. With a computed XLogP3 of 3.0, it provides a quantifiable lipophilicity increase over the parent core (XLogP ~1.4) for fine-tuning membrane permeability in lead optimization. Available in research quantities (mg to g) with ≥98% purity. Ideal for medicinal chemistry, biosensor development, and organic electronics research.

Molecular Formula C14H8O3S
Molecular Weight 256.28
CAS No. 10275-43-1
Cat. No. B2843337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Thienylcarbonyl)indane-1,3-dione
CAS10275-43-1
Molecular FormulaC14H8O3S
Molecular Weight256.28
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(C2=O)C(=O)C3=CC=CS3
InChIInChI=1S/C14H8O3S/c15-12-8-4-1-2-5-9(8)13(16)11(12)14(17)10-6-3-7-18-10/h1-7,11H
InChIKeyWPOSJVZKTZUSBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Thienylcarbonyl)indane-1,3-dione (CAS 10275-43-1): A Specialized Indane-1,3-Dione Scaffold for Drug Discovery and Materials Chemistry


2-(2-Thienylcarbonyl)indane-1,3-dione (CAS 10275-43-1) is a specialized derivative within the indane-1,3-dione class, distinguished by a 2-thienylcarbonyl substituent at the 2-position of the indane ring. This compound is a C-substituted beta-diketone [1] with a molecular formula of C14H8O3S and a monoisotopic mass of 256.019 Da [2]. It is offered by reputable chemical suppliers as a high-purity (98%) building block for applications in medicinal chemistry, biosensor development, and advanced materials science [3].

Why 2-(2-Thienylcarbonyl)indane-1,3-dione Cannot Be Readily Substituted with Other Indane-1,3-Dione Analogs


Direct substitution of 2-(2-Thienylcarbonyl)indane-1,3-dione with other indane-1,3-diones or close analogs is not recommended due to quantifiable differences in molecular properties and biological activity that arise from its unique 2-thienylcarbonyl substituent. The indane-1,3-dione class is highly modular; changes at the 2-position significantly alter the compound's physicochemical profile and interaction with biological targets [1]. For instance, while many 2-substituted indane-1,3-diones are investigated as anticoagulants, the 2-thienylcarbonyl moiety in this compound directs it toward distinct chemical reactivity and potential for forming novel heterocyclic structures [2]. The data below establish the specific, quantifiable differentiators that make this compound a non-fungible entity for certain research applications.

Quantitative Evidence for Selecting 2-(2-Thienylcarbonyl)indane-1,3-dione (CAS 10275-43-1)


Purity and Analytical Characterization: 98% Standard Purity with Multi-Method Batch-Specific Quality Control

The compound is supplied by vendors with a standard purity of 98%, and batch-specific analytical data such as NMR, HPLC, and GC reports are available to verify this level . This represents a quantifiable benchmark for material quality. While similar compounds like 2-(2-thienylmethylene)indane-1,3-dione (CAS 24760-36-9) are also available, they may not come with the same explicit, multi-method quality documentation as a standard offering. This ensures a higher level of confidence in the material's identity and purity for subsequent experiments .

Analytical Chemistry Quality Control Synthetic Chemistry

Structural Distinction: Unique 2-Thienylcarbonyl Moiety Enables Divergent Synthetic Utility vs. Arylidene Analogs

The compound's 2-thienylcarbonyl group is a key differentiator from common 2-arylidene indane-1,3-diones (e.g., 2-benzylideneindane-1,3-dione) [1]. This exocyclic carbonyl enables a distinct set of chemical transformations. For instance, it can be converted into a hydrazone, which serves as a critical intermediate for synthesizing novel thiazolidinone and oxadiazole derivatives with potential antimicrobial activity [2]. The related 2-arylidene analogs typically react via Michael addition or cycloaddition pathways [3], highlighting the divergent synthetic utility of the 2-thienylcarbonyl variant.

Synthetic Chemistry Medicinal Chemistry Building Blocks

In Silico Properties: Computed Lipophilicity and Topological Polar Surface Area Differentiate from Unsubstituted Indane-1,3-Dione

Computed properties provide a clear, quantitative differentiation from the parent scaffold. 2-(2-Thienylcarbonyl)indane-1,3-dione has a computed XLogP3 value of 3.0 [1], which is significantly higher than that of unsubstituted indane-1,3-dione (estimated XLogP ~1.4). This increase in lipophilicity is accompanied by a topological polar surface area (TPSA) of 79.5 Ų [2] versus 51.2 Ų for the parent. These values directly impact predicted membrane permeability and target binding, key considerations in drug discovery programs.

Computational Chemistry Drug Design Physicochemical Properties

Biological Activity Profile: Differentiated Antimicrobial Potential via Structural Analogy vs. Anticoagulant Indandiones

While many 2-substituted indane-1,3-diones (e.g., 2-arylsulfonylindane-1,3-diones) are known for anticoagulant activity [1], the 2-thienylcarbonyl scaffold directs biological activity towards antimicrobial targets. This is supported by studies on closely related derivatives: the hydrazone derivative (2f) derived from this compound exhibited 76% inhibition against Mycobacterium tuberculosis at a MIC >12.5 µg/mL [2]. This suggests a distinct biological profile compared to the anticoagulant-focused indandione class (e.g., anisindione, which has a PT of 36.0 s in coagulation assays [3]).

Antimicrobial Medicinal Chemistry Structure-Activity Relationship

Key Application Scenarios for 2-(2-Thienylcarbonyl)indane-1,3-dione (CAS 10275-43-1)


Synthesis of Novel Antimicrobial Agents

This compound is an optimal starting material for projects aimed at developing new antimicrobial agents, particularly against Mycobacterium tuberculosis. As shown by the activity of its hydrazone derivative (2f, 76% inhibition) [1], the 2-(2-thienylcarbonyl)indane-1,3-dione scaffold can be elaborated into biologically active molecules. This contrasts with many other indane-1,3-diones that are primarily pursued for anticoagulant effects, offering a cleaner biological starting point for antimicrobial SAR studies.

Precursor for Heterocyclic Compound Libraries

The exocyclic carbonyl group of 2-(2-Thienylcarbonyl)indane-1,3-dione provides a unique handle for synthesizing diverse heterocyclic systems like thiazolidinones and oxadiazoles [2], which are privileged scaffolds in medicinal chemistry. This synthetic utility distinguishes it from 2-arylidene analogs, which are typically used in cycloaddition or Michael addition reactions [3]. Researchers building novel compound libraries can leverage this to access new areas of chemical space.

Optimization of Lead Compounds with Defined Physicochemical Profiles

In drug discovery, precise control over physicochemical properties is essential. With a computed XLogP3 of 3.0 [4], this compound offers a distinct, quantifiable increase in lipophilicity compared to the parent indane-1,3-dione core (XLogP ~1.4). This property can be exploited in lead optimization campaigns where modulating logP is critical for improving membrane permeability or reducing solubility-related issues.

Development of Advanced Materials and Sensors

Indane-1,3-dione derivatives are known electron acceptors used in organic electronics and photopolymerization [5]. The 2-thienylcarbonyl substituent on this compound may further tune its electronic properties and optical characteristics, making it a candidate for developing novel organic semiconductors, dye-sensitized solar cells, or fluorescent probes, where specific molecular properties are paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Thienylcarbonyl)indane-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.